molecular formula C14H12S B098931 4,9-Dimethylnaphtho[2,3-b]thiophene CAS No. 16587-34-1

4,9-Dimethylnaphtho[2,3-b]thiophene

Cat. No. B098931
CAS RN: 16587-34-1
M. Wt: 212.31 g/mol
InChI Key: VFABQOLTPSBUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dimethylnaphtho[2,3-b]thiophene is a heterocyclic compound that belongs to the class of naphthothiophenes. It is a highly conjugated molecule that has been found to exhibit unique optical and electronic properties. Due to its interesting properties, this compound has received significant attention from researchers in various fields, including chemistry, physics, and materials science.

Mechanism Of Action

The mechanism of action of 4,9-Dimethylnaphtho[2,3-b]thiophene is not well understood. However, it is believed to act as a charge transport material due to its high electron mobility. It has also been found to exhibit good photoluminescence properties, which suggest that it may play a role in light emission.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 4,9-Dimethylnaphtho[2,3-b]thiophene. However, some studies have suggested that it may have antioxidant properties, which could make it useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,9-Dimethylnaphtho[2,3-b]thiophene is its unique optical and electronic properties, which make it useful in various scientific research applications. However, one of the limitations of this compound is its low solubility in common solvents, which can make it difficult to work with in the lab.

Future Directions

There are many future directions for research on 4,9-Dimethylnaphtho[2,3-b]thiophene. One area of research could focus on developing new synthesis methods that yield higher yields of the desired product. Another area of research could focus on further exploring the compound's electronic and optical properties and its potential applications in organic electronics. Additionally, research could focus on studying the biochemical and physiological effects of this compound to determine its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4,9-Dimethylnaphtho[2,3-b]thiophene can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation reaction of 2-methyl-1,4-naphthoquinone with thioanisole in the presence of aluminum chloride. This method yields the desired product in moderate to good yields. Another method involves the condensation of 2-methyl-1,4-naphthoquinone with 2-thiophenecarboxaldehyde in the presence of a base. This method has been found to produce the desired product in good yields.

Scientific Research Applications

4,9-Dimethylnaphtho[2,3-b]thiophene has been found to have various scientific research applications. One of the most significant applications is in the field of organic electronics. This compound has been found to be a promising candidate for use in organic light emitting diodes (OLEDs) due to its high electron mobility and good photoluminescence properties. It has also been studied for use in organic solar cells, where it has been found to exhibit good power conversion efficiency.

properties

CAS RN

16587-34-1

Product Name

4,9-Dimethylnaphtho[2,3-b]thiophene

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

4,9-dimethylbenzo[f][1]benzothiole

InChI

InChI=1S/C14H12S/c1-9-11-5-3-4-6-12(11)10(2)14-13(9)7-8-15-14/h3-8H,1-2H3

InChI Key

VFABQOLTPSBUSZ-UHFFFAOYSA-N

SMILES

CC1=C2C=CSC2=C(C3=CC=CC=C13)C

Canonical SMILES

CC1=C2C=CSC2=C(C3=CC=CC=C13)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.